molecular formula C21H21N3O2S B3538700 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea

1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B3538700
M. Wt: 379.5 g/mol
InChI Key: MSEXNLCOJAVICS-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea is a disubstituted thiourea derivative characterized by two aromatic moieties: a 2,4-dimethoxyphenyl group and a 4-(phenylamino)phenyl group linked via a thiourea (-NH-CS-NH-) bridge. The methoxy groups (electron-donating) and phenylamino substituents (capable of hydrogen bonding) contribute to its physicochemical and biological properties.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-25-18-12-13-19(20(14-18)26-2)24-21(27)23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h3-14,22H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEXNLCOJAVICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of 2,4-dimethoxyaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Antimicrobial Activity

Thiourea derivatives with electron-withdrawing substituents (e.g., halogens, trifluoromethyl) often exhibit enhanced antimicrobial potency. For example:

  • Compound 6a (1-(3-cyano-thiophen-2-yl)-3-(4-trifluoromethylphenyl)thiourea) demonstrated antimicrobial activity comparable to ampicillin against Bacillus strains ().
  • Compound 4 (1-(2,4,6-trichlorophenyl)-3-[4-(triazolylmethyl)phenyl]thiourea) showed strong activity against plant pathogens Phomopsis obscurans and P. viticola ().

However, the phenylamino group could enhance hydrogen bonding with microbial targets .

Antitumor Activity

Thioureas with extended aromatic systems or heterocyclic appendages exhibit antitumor activity via kinase inhibition:

  • Compound 9g (1-(4-chloro-3-trifluoromethylphenyl)-3-[4-(pyridylcarbamoyl)phenyl]thiourea) outperformed sorafenib in inhibiting multiple cancer cell lines (MDA-MB-231, PC-3, B16BL6) ().
  • Compound 9j showed strong binding to the B-Raf receptor (PDB: 5HI2) via molecular docking, suggesting a mechanism involving kinase inhibition ().

Key Difference: The target compound lacks pyridine or carbamoyl groups, which are critical for kinase binding in analogs like 9g and 9j. Its phenylamino group may instead facilitate interactions with DNA or other targets .

Anti-Inflammatory and Antiviral Activity

  • Compounds 3e, 4d, and 6a () exhibited superior anti-inflammatory activity compared to standard drugs, likely due to trifluoromethyl and cyano groups enhancing electron-deficient interactions.
  • Compound [12] (1-[4-chloro-3-trifluoromethylphenyl]-3-[triazolylpropyl]thiourea) demonstrated antituberculosis activity (MIC: 30.88 µM) but poor selectivity ().

Physicochemical and Structural Properties

Compound Substituents Molecular Weight LogP (Predicted) Notable Features
Target Compound 2,4-Dimethoxyphenyl, 4-(Phenylamino)phenyl ~377.4 ~3.8 High solubility due to methoxy groups
Compound 6a () 3-Cyano-thiophen-2-yl, 4-CF3-phenyl ~345.3 ~4.2 Enhanced antimicrobial activity
Compound 9g () 4-Cl-3-CF3-phenyl, pyridylcarbamoyl ~480.9 ~5.1 Strong kinase inhibition
Compound [12] () 4-Cl-3-CF3-phenyl, triazolylpropyl ~468.5 ~5.3 Antituberculosis activity, low selectivity

Structural Insights :

  • Electron-donating groups (e.g., methoxy) increase solubility but may reduce target affinity.
  • Electron-withdrawing groups (e.g., CF3, Cl) enhance receptor binding but increase lipophilicity and toxicity risks .

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting detailed data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H21N3O2SC_{21}H_{21}N_3O_2S. The compound features a thiourea group, which is known for its diverse pharmacological properties. The presence of dimethoxy and phenylamino substituents enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of thiourea derivatives. For instance, compounds similar to this compound were evaluated against various cancer cell lines using the MTT assay. The results indicated that these compounds exhibit cytotoxic effects, particularly against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 1: Cytotoxicity of Thiourea Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundU-8725
This compoundMDA-MB-23130
Reference Compound AU-8715
Reference Compound BMDA-MB-23120

The above table illustrates the potency of the compound compared to reference compounds.

Antioxidant Activity

In addition to anticancer properties, the antioxidant activity of related thiourea derivatives has been assessed using DPPH radical scavenging assays. Compounds similar to our target compound showed antioxidant activities significantly higher than ascorbic acid, suggesting a potential role in mitigating oxidative stress in cells.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
This compound85
Ascorbic Acid60
Compound C75

Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives has also been investigated. Studies indicate that these compounds exhibit moderate to strong activity against various bacterial strains.

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (mg/mL)
This compoundE. coli0.5
S. aureus0.3
Reference Compound DE. coli0.8
Reference Compound ES. aureus0.6

Case Studies

A notable case study involved the synthesis and evaluation of various thiourea derivatives for their biological activity. In vitro tests revealed that modifications in substituents significantly affected both anticancer and antimicrobial activities.

Case Study: Synthesis and Testing

In a study published in Journal of Natural Products, researchers synthesized a series of thiourea derivatives and tested their biological activities using various assays (e.g., MTT for cytotoxicity). The results indicated that specific structural modifications led to enhanced activity against selected cancer cell lines and bacteria .

Q & A

Q. How can computational modeling guide drug design for this compound?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular dynamics (MD) simulations assess stability in biological membranes, and QSAR models prioritize derivatives for synthesis .

Q. Why do bioactivity results vary across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, cell lines) or impurities. Validate purity via elemental analysis and standardize protocols (e.g., CLSI guidelines for antimicrobial testing). Compare analogs to isolate substituent effects .

Q. How can interdisciplinary approaches enhance its application?

  • Methodological Answer : Integrate medicinal chemistry (e.g., prodrug design) with materials science (e.g., nanoparticle encapsulation) to improve bioavailability. Collaborate with pharmacologists for in vivo efficacy studies .

Data Contradiction Analysis

Q. How to address conflicting reports on its antifungal activity?

  • Methodological Answer : Re-evaluate assay conditions (e.g., fungal strain variability, incubation time). Cross-validate using standardized CLSI M38/M59 protocols. Explore synergistic effects with existing antifungals to clarify mechanisms .

Q. Why do crystallographic data show variability in hydrogen bonding?

  • Methodological Answer : Polymorphism or solvent inclusion during crystallization alters packing. Use single-solvent recrystallization and compare multiple datasets. Hirshfeld surface analysis quantifies intermolecular interactions .

Methodological Resources

  • Synthesis : Detailed protocols in .
  • Characterization : NMR/MS workflows in ; crystallography in .
  • Bioassays : Standardized methods in .
  • Computational Tools : DFT/MD approaches in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea
Reactant of Route 2
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1-(2,4-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.